molecular formula C17H25N5O3S B2923169 4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one CAS No. 1448071-38-2

4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2923169
CAS No.: 1448071-38-2
M. Wt: 379.48
InChI Key: FGWNLKDBUSXYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. The compound features a 1,2-dihydrophthalazin-1-one core, a scaffold noted for its diverse biological activities, substituted with key functional groups that enhance its potential as a lead structure. The presence of a pyrrolidin-1-yl ethyl side chain suggests potential for target interaction, while the dimethylsulfamoyl aminomethyl moiety can influence the compound's physicochemical properties and bioavailability. Researchers are exploring this compound primarily in the context of oncology and enzyme inhibition studies, where phthalazinone derivatives have shown significant promise. Its exact mechanism of action is an active area of investigation but may involve interference with key enzymatic pathways critical for cell proliferation. This product is provided for research purposes to support the development of novel therapeutic agents and chemical probes. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(dimethylsulfamoylamino)methyl]-1-oxo-2-(2-pyrrolidin-1-ylethyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-20(2)26(24,25)18-13-16-14-7-3-4-8-15(14)17(23)22(19-16)12-11-21-9-5-6-10-21/h3-4,7-8,18H,5-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNLKDBUSXYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic route typically starts with the preparation of the phthalazinone core through a cyclization reactionFinally, the dimethylsulfamoyl group is attached using a sulfonation reaction .

Chemical Reactions Analysis

4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compound A : 12-(3-aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(12H)-one (10e)

  • Core structure: Benzo-imidazo-pyrimido-pyrimidinone (polycyclic heteroaromatic system).
  • Key substituents: 4-Methylpiperazine at position 2 (enhances solubility and targets kinase ATP-binding pockets).
  • Reported activity: Kinase inhibition (e.g., CDK2/cyclin E), with IC₅₀ values in the nanomolar range .

Compound B : 2-{4-[2-(2-methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol (CTK2D5937)

  • Core structure : Imidazo-pyridine.
  • Key substituents: Methylsulfanylphenyl group (lipophilic, may improve membrane permeability). Piperazine-ethanol side chain (modulates solubility and G-protein-coupled receptor interactions).
  • Reported activity : Antiproliferative effects in cancer cell lines, though mechanistic details are unspecified .

Target Compound : 4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one

  • Core structure: Phthalazinone (smaller heterocycle vs. Compound A’s polycyclic system).
  • Pyrrolidine-ethyl chain (may enhance blood-brain barrier penetration compared to piperazine in Compound B).

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound B
Core Phthalazinone Benzo-imidazo-pyrimido-pyrimidinone Imidazo-pyridine
Sulfonamide Group Dimethylsulfamoyl Absent Methylsulfanyl (thioether)
Nitrogen Heterocycle Pyrrolidine 4-Methylpiperazine Piperazine
Polarity Moderate (sulfamoyl + pyrrolidine) High (piperazine + methoxy) Moderate (piperazine-ethanol)
Hypothesized Target Kinases, carbonic anhydrases CDK2/cyclin E GPCRs, ion channels

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The target compound’s dimethylsulfamoyl group may reduce aqueous solubility compared to Compound A’s methoxy and piperazine substituents but improve it relative to Compound B’s methylsulfanyl group .
  • Metabolic Stability: Pyrrolidine’s lower basicity (pKₐ ~11) vs.
  • Target Selectivity: The phthalazinone core lacks the extended aromaticity of Compound A’s polycyclic system, likely reducing DNA intercalation but favoring enzyme active-site binding.

Biological Activity

The compound 4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one (CAS Number: 1448071-38-2) is a complex organic molecule with significant potential in various scientific fields, including medicinal chemistry. Its unique structural features make it a subject of interest for studying biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N5O3SC_{17}H_{25}N_{5}O_{3}S, with a molecular weight of 379.5 g/mol. The compound features a phthalazinone core, a pyrrolidine ring, and a dimethylsulfamoyl group, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17H25N5O3S
Molecular Weight379.5 g/mol
CAS Number1448071-38-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The dimethylsulfamoyl group is believed to enhance its binding affinity to various molecular targets, potentially leading to inhibition or modulation of enzymatic pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that the compound exhibits moderate antibacterial activity. In comparative studies against Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibition zones of 17 mm and 15 mm, respectively, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Its structure allows it to interact with cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. Further research is needed to quantify its efficacy compared to standard anti-inflammatory drugs .

Anticancer Potential

The compound's unique structure also positions it as a candidate for anticancer research. Initial investigations into its effects on tumor cell lines have shown promising results, suggesting that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains using the agar diffusion method. The results confirmed its effectiveness against both gram-positive and gram-negative bacteria.
  • Inhibition of COX Enzymes : Another study explored the anti-inflammatory potential by measuring the inhibition of COX-1 and COX-2 enzymes in vitro. The results indicated a significant reduction in enzyme activity compared to control groups.
  • Cytotoxicity Assays : In vitro cytotoxicity assays were performed on different cancer cell lines, revealing that the compound significantly reduced cell viability at higher concentrations.

Research Findings Summary

The biological activity of This compound showcases its potential across multiple therapeutic areas:

Activity TypeObservations
AntimicrobialModerate activity against E. coli and S. aureus
Anti-inflammatorySignificant inhibition of COX enzymes
AnticancerReduced viability in cancer cell lines

Q & A

Q. What synthetic routes are most effective for synthesizing 4-{[(Dimethylsulfamoyl)amino]methyl}-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one, and how can impurities be minimized?

Methodological Answer:

  • Stepwise Synthesis: Start with phthalazin-1-one core functionalization. Introduce the dimethylsulfamoyl group via nucleophilic substitution, followed by alkylation with 2-(pyrrolidin-1-yl)ethyl bromide. Monitor intermediates using HPLC or LC-MS to track side reactions .
  • Impurity Profiling: Use orthogonal analytical methods (e.g., HPLC-DAD, NMR) to detect byproducts like unreacted intermediates or hydrolyzed sulfamoyl groups. Reference standards for common impurities (e.g., piperazine derivatives) can aid identification .
  • Optimization: Adjust reaction stoichiometry and temperature to suppress dimerization or over-alkylation. Design of Experiments (DoE) with variables like solvent polarity and catalyst loading can systematically improve yield .

Q. How should researchers validate the structural integrity of this compound during characterization?

Methodological Answer:

  • Multi-Technique Validation:
    • NMR: Confirm substitution patterns (e.g., methylene bridge at position 4, pyrrolidin-1-yl ethyl group at position 2) via 1^1H and 13^13C NMR. Cross-check with 2D NMR (HSQC, HMBC) to resolve overlapping signals .
    • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    • X-Ray Crystallography: If crystalline, resolve the 3D structure to confirm stereoelectronic effects of the dimethylsulfamoyl group .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Quantum Chemical Modeling: Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfamoyl N–S bond). Solvent effects can be modeled using COSMO-RS to predict hydrolysis susceptibility .
  • Reaction Path Sampling: Use automated reaction path search algorithms (e.g., AFIR or GRRM) to identify degradation pathways. For example, simulate thermal decomposition or photolytic cleavage of the phthalazinone ring .
  • Machine Learning (ML): Train models on analogous compounds to predict solubility, bioavailability, or catalytic activity. Feature engineering should include descriptors like topological polar surface area (TPSA) and logP .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Normalization: Adjust for assay variability (e.g., cell line differences, incubation times) using standardized controls.
    • Dose-Response Reassessment: Reproduce key studies with strict adherence to protocols (e.g., OECD guidelines) to validate IC50_{50}/EC50_{50} values .
    • Mechanistic Studies: Use CRISPR/Cas9 gene editing to confirm target engagement (e.g., kinase inhibition) and rule off-target effects via proteome-wide profiling .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

  • Continuous Flow Reactors: Optimize residence time and mixing efficiency to handle exothermic steps (e.g., alkylation). Use microreactors for hazardous intermediates to improve safety .
  • Separation Technologies: Implement membrane-based purification (e.g., nanofiltration) to remove pyrrolidine byproducts. Simulate mass transfer kinetics using Aspen Plus® .
  • Process Analytical Technology (PAT): Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets?

Methodological Answer:

  • Biophysical Assays:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}/koff_{off}) to receptors like GPCRs or ion channels.
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
  • Cryo-EM: Resolve ligand-bound protein complexes at near-atomic resolution to map interaction sites .

Q. What methodologies are recommended for analyzing contradictory stability data across different formulations?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and compare degradation profiles using UPLC-QTOF. Identify degradation products via MS/MS .
  • Excipient Screening: Use a DoE approach to test stabilizers (e.g., antioxidants, cyclodextrins). Monitor physical stability (DSC/TGA) and chemical stability (HPLC) over accelerated storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.